Scytalone
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3,6,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-6-1-5-2-7(12)4-9(14)10(5)8(13)3-6/h1,3,7,11-13H,2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWVXIIKUFSDJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1C=C(C=C2O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis of Scytalone
Overview of the 1,8-Dihydroxynaphthalene (DHN) Melanin (B1238610) Pathway
The DHN melanin pathway is a polyketide synthesis pathway that starts with simple carbon precursors. nih.govacs.orgapsnet.org It involves a series of enzymatic reduction and dehydration reactions to convert initial compounds into the final melanin monomer, 1,8-dihydroxynaphthalene (DHN). nih.govacs.orgresearchgate.net This monomer is then oxidatively polymerized to form the complex DHN melanin polymer. biorxiv.orgacs.org Unlike the L-DOPA melanin pathway, the DHN pathway is entirely enzymatic. nih.gov
Precursor Compounds and Initial Enzymatic Steps
The biosynthesis of DHN melanin begins with acetyl-CoA and malonyl-CoA as precursor molecules. nih.govacs.orgapsnet.org The initial and key enzymatic step is catalyzed by a polyketide synthase (PKS). nih.govacs.orgapsnet.org This enzyme is responsible for the formation of the first cyclic intermediate, 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN). nih.govacs.orgapsnet.org In some fungi, such as Botrytis cinerea, different PKS enzymes (e.g., BcPKS12 and BcPKS13) can initiate T4HN synthesis, sometimes in conjunction with a hydrolase like BcYGH1. nih.govasm.orgmdpi.com
Formation of Scytalone from Tetrahydroxynaphthalene (T4HN)
Following the formation of T4HN, this compound is produced through a reduction reaction. biorxiv.orgnih.govacs.org This step is catalyzed by a tetrahydroxynaphthalene reductase (also known as T4HN reductase). ontosight.aibiorxiv.orgwikipedia.org The reduction of T4HN to this compound is a critical point in the pathway. ontosight.ai Research using labeled acetate (B1210297) has demonstrated that this compound is biosynthesized via the symmetrical aromatic intermediate, T4HN. jst.go.jp
Enzymatic Mechanisms in this compound Formation
The formation of this compound from T4HN is specifically mediated by tetrahydroxynaphthalene reductases. ontosight.aiwikipedia.org
Role of Tetrahydroxynaphthalene Reductases (e.g., BcBRN1/2)
Tetrahydroxynaphthalene reductases (EC 1.1.1.252) are oxidoreductase enzymes that catalyze the NADPH-dependent reduction of T4HN to this compound. wikipedia.orgexpasy.orgqmul.ac.uk In Botrytis cinerea, two homologous genes, Bcbrn1 and Bcbrn2, encode T4HN reductases (BcBRN1 and BcBRN2) that are responsible for synthesizing this compound. asm.orgmdpi.com These enzymes also catalyze a later reduction step in the pathway, converting 1,3,8-trihydroxynaphthalene (B1218226) (T3HN) to vermelone (B1206922). nih.govasm.orgexpasy.org Studies on the localization of these enzymes in B. cinerea indicate that BcBRN1/2 are initially found in endosomes and are trafficked to the cell wall, where subsequent reactions in the melanin pathway occur. asm.orgresearchgate.netnih.gov This compartmentalization may help the fungus avoid the potential toxicity of intermediate compounds like this compound. asm.orgresearchgate.net
Downstream Conversion of this compound
Once this compound is formed, it undergoes further enzymatic transformation in the DHN melanin pathway. nih.govacs.org
This compound Dehydratase (SCD) Catalysis
This compound is converted to 1,3,8-trihydroxynaphthalene (T3HN) through a dehydration reaction catalyzed by the enzyme this compound dehydratase (SCD) (EC 4.2.1.94). nih.govacs.orguniprot.org SCD is a key enzyme in the DHN melanin pathway and is the target of some commercial fungicides used to control fungal diseases like rice blast. uniprot.orgebi.ac.ukresearchgate.net SCD catalyzes two dehydration steps in the pathway: the conversion of this compound to T3HN and the conversion of vermelone to 1,8-DHN. nih.govnih.govuniprot.org Research into the catalytic mechanism of SCD suggests it functions through an E1cb-like mechanism involving a syn elimination of water. ebi.ac.ukresearchgate.netacs.org Studies using site-directed mutagenesis and kinetic isotope effects have provided insights into the enzyme's active site and reaction mechanism. researchgate.netacs.org For example, studies with deuterated this compound have shown differential exchange rates for hydrogen atoms, supporting a specific stereochemical preference for hydrogen abstraction during the dehydration reaction catalyzed by SCD. researchgate.net SCD is a trimeric enzyme and functions without metal ions or cofactors. pnas.org
Conversion to 1,3,8-Trihydroxynaphthalene (T3HN)
A pivotal step involving this compound is its conversion to 1,3,8-trihydroxynaphthalene (T3HN). This reaction is catalyzed by the enzyme this compound dehydratase (SCD). asm.orgnih.govoup.comebi.ac.uknih.govwikipedia.orguniprot.org this compound dehydratase is a hydro-lyase that specifically cleaves a carbon-oxygen bond, resulting in the elimination of water from this compound to yield T3HN. ebi.ac.ukwikipedia.org Research has indicated that this enzymatic dehydration proceeds through an E1cb-like mechanism involving keto-enol tautomerization and subsequent water elimination. ebi.ac.uk Studies on this compound dehydratase from various fungi, such as Magnaporthe oryzae and Colletotrichum orbiculare, have provided insights into the enzyme's structure and catalytic activity. ebi.ac.ukuniprot.orguniprot.org For instance, site-directed mutagenesis studies on this compound dehydratase have identified specific amino acid residues crucial for substrate recognition and catalytic efficiency, highlighting the importance of the hydroxyl group of the substrate for enzyme catalysis. ebi.ac.uknih.gov
Role in Vermelone Dehydration
Following the conversion of this compound to T3HN, T3HN undergoes reduction by a hydroxynaphthalene reductase (often the same enzyme that acts on T4HN, or a different one like 3HNR) to produce vermelone. asm.orgbiorxiv.orgnih.govoup.comresearchgate.net this compound dehydratase then acts on vermelone, catalyzing a second dehydration step in the pathway. nih.govoup.comebi.ac.uknih.govwikipedia.orguniprot.org This reaction converts vermelone into 1,8-dihydroxynaphthalene (DHN). asm.orgbiorxiv.orgnih.govoup.com Thus, this compound dehydratase plays a dual role in the DHN melanin pathway, catalyzing the dehydration of both this compound and vermelone. ebi.ac.ukwikipedia.orguniprot.org
The sequential action of reductases and this compound dehydratase on intermediates like this compound and vermelone is critical for the progression of the DHN melanin biosynthetic pathway towards the formation of the monomeric precursor, DHN.
Here is a summary of the intermediates and enzymes involved in the conversion of T4HN to DHN via this compound and vermelone:
| Intermediate | Enzyme | Product |
| 1,3,6,8-Tetrahydroxynaphthalene (T4HN) | Tetrahydroxynaphthalene Reductase | This compound |
| This compound | This compound Dehydratase | 1,3,8-Trihydroxynaphthalene (T3HN) |
| 1,3,8-Trihydroxynaphthalene (T3HN) | Hydroxynaphthalene Reductase | Vermelone |
| Vermelone | This compound Dehydratase | 1,8-Dihydroxynaphthalene (DHN) |
Research findings have also indicated the compartmentalization of these biosynthetic steps within fungal cells. For example, in Botrytis cinerea, early-stage enzymes like polyketide synthases and hydrolases are localized in peroxisomes, while reductases involved in converting T4HN to this compound and T3HN to vermelone are found in endosomes and trafficked to the cell surface. asm.org this compound dehydratase, which acts on this compound and vermelone, accumulates in the cell wall. asm.org This spatial separation is thought to be a strategy to manage potentially toxic intermediates like this compound and ensure efficient melanin synthesis in the cell wall. asm.org
Subsequent Steps in DHN Melanin Polymerization
Once 1,8-dihydroxynaphthalene (DHN) is formed, it serves as the direct precursor for the polymerization into DHN melanin. researchgate.netacs.orgnih.govobolibrary.org This polymerization is an oxidative process that leads to the formation of a complex, insoluble macromolecular polymer. researchgate.netbiorxiv.org Enzymes such as laccases and other phenol (B47542) oxidases are involved in catalyzing the oxidation of DHN to naphthalenequinone intermediates, which then undergo dimerization and polymerization to form DHN melanin. researchgate.netacs.orgresearchgate.net The final structure of DHN melanin is generally considered undefined due to its heterogeneous polymeric nature. researchgate.netbiorxiv.orgresearchgate.net The polymerization step is crucial for the accumulation of melanin in fungal structures, providing the characteristic dark pigmentation and conferring protective properties. nih.govasm.orgbiorxiv.orgwikipedia.org
Enzymology and Structural Biology of Scytalone Dehydratase
Catalytic Mechanism of Scytalone Dehydratase
The catalytic mechanism of this compound dehydratase involves an E1cb-like syn-elimination of water. researchgate.netebi.ac.uk This process is proposed to occur through a keto-enol tautomerization followed by the elimination of water. ebi.ac.uk The enzyme significantly enhances the rate of dehydration compared to the non-enzyme-catalyzed reaction. nih.gov
Proton Abstraction and Dehydration Reactions
The dehydration catalyzed by this compound dehydratase involves the abstraction of a proton from the C2 methylene (B1212753) group of the substrate and the elimination of the C3 hydroxyl group. nih.govrhea-db.org Kinetic isotope effects studies have provided insights into the stereochemical preference for hydrogen abstraction, indicating a syn elimination. researchgate.net Efficient catalysis requires distortion of the substrate's ring system to facilitate these steps. nih.gov
Role of Active Site Residues (e.g., Tyr, His, Asp)
Several active site residues play crucial roles in the catalytic mechanism of this compound dehydratase. A catalytic dyad involving Asp-31 and His-85 is proposed, with His-85 acting as the general base for proton abstraction from the substrate. pnas.orgnih.gov Two tyrosine residues, Tyr-30 and Tyr-50, are involved in binding and activating a critical water molecule that is hydrogen-bonded to the substrate's carbonyl group. pnas.orgnih.govpnas.orgnih.govcapes.gov.br This interaction lowers the pKa of the proton to be abstracted by His-85. pnas.orgnih.gov His-110 is thought to stabilize the intermediate and may assist in distorting the substrate to favor the elimination of the C3 hydroxyl group. nih.govpnas.org Site-directed mutagenesis studies have confirmed the importance of these residues for catalysis and substrate binding. nih.gov Asp-31 is believed to modify the pKa of His-85. ebi.ac.uk Asn-131 is also considered important for correct substrate binding and orientation, and it can form hydrogen bonds with inhibitors. ebi.ac.uknih.govpnas.orgrcsb.org
Here is a table summarizing the roles of some key active site residues:
| Residue | Proposed Role in Catalysis | Supporting Evidence |
| Asp-31 | Part of catalytic dyad; modifies pKa of His-85. ebi.ac.ukpnas.orgnih.gov | Site-directed mutagenesis. nih.govpnas.org |
| His-85 | General base for proton abstraction. ebi.ac.ukpnas.orgnih.gov | Site-directed mutagenesis; kinetic studies. nih.govpnas.org |
| Tyr-30 | Binds and activates catalytic water molecule. pnas.orgnih.govpnas.orgnih.govcapes.gov.br | Molecular orbital theory; crystal structures; mutagenesis. pnas.orgnih.govresearchgate.netnih.gov |
| Tyr-50 | Binds and activates catalytic water molecule. pnas.orgnih.govpnas.orgnih.govcapes.gov.br | Molecular orbital theory; crystal structures; mutagenesis. pnas.orgnih.govresearchgate.netnih.gov |
| His-110 | Stabilizes intermediate; assists substrate distortion. nih.govpnas.org | Site-directed mutagenesis; structural modeling. nih.govpnas.org |
| Asn-131 | Aids in substrate binding and orientation; interacts with inhibitors. ebi.ac.uknih.govpnas.orgrcsb.org | Site-directed mutagenesis; crystal structures. nih.govpnas.orgrcsb.org |
Influence of Water Molecules in Catalysis
Water molecules play a critical role in the catalytic mechanism of this compound dehydratase. pnas.orgnih.govcapes.gov.br Crystal structures have revealed the presence of tightly bound water molecules in the active site. pnas.orgnih.gov A critical water molecule, held in place by Tyr-30 and Tyr-50, acts as a general acid to activate the carbonyl group of the substrate, thereby increasing the acidity of the adjacent α-C-H for abstraction by the protein base. pnas.orgnih.gov This water molecule, along with internal hydrogen bonding, contributes significantly to the stabilization of the transition state or enolate intermediate. pnas.orgnih.govresearchgate.netcapes.gov.br
Structural Characteristics of this compound Dehydratase
Structural studies, including X-ray crystallography, have provided significant insights into the architecture of this compound dehydratase. pnas.orgnih.govnih.gov
Oligomeric State and Subunit Organization
This compound dehydratase is a trimeric enzyme, composed of three identical subunits. pnas.orgnih.gov Each subunit consists of 129 amino acid residues. pnas.orgnih.gov The enzyme exhibits a twisted α+β barrel fold, which is also observed in the Nuclear Transport Factor 2 (NTF2) superfamily, despite low sequence homology. pnas.orgnih.govunl.edupnas.org This structural similarity has been explored in efforts to engineer enzymes with dehydratase activity. pnas.orgnih.gov
Active Site Architecture and Substrate Binding Pockets
The active site of this compound dehydratase is located within a hydrophobic cavity. rcsb.org The ligand-binding pocket has been described as cone-shaped. researchgate.net The architecture of the active site is crucial for substrate binding and catalysis. pnas.orgnih.gov Key active site residues, including the catalytic dyad (Asp-31 and His-85) and the tyrosines (Tyr-30 and Tyr-50) involved in water binding, are strategically positioned within this pocket. nih.govpnas.orgnih.gov The binding of substrates and inhibitors involves interactions with these residues, as well as with hydrophobic residues and tightly bound water molecules. rcsb.orgtandfonline.comresearchgate.net The C-terminal region of the enzyme is thought to cover the active site, ensuring the localization of the inhibitor within the cavity. rcsb.org The active site architecture appears to control substrate recognition and specificity through the shape of the binding pocket and specific interactions. embopress.org
Here is a table summarizing some structural characteristics:
| Feature | Description |
| Oligomeric State | Trimer (three identical subunits) pnas.orgnih.gov |
| Subunit Size | 129 amino acid residues per subunit pnas.orgnih.gov |
| Overall Fold | Twisted α+β barrel pnas.orgnih.govunl.edupnas.org |
| Active Site Location | Hydrophobic cavity rcsb.org |
| Active Site Shape | Cone-shaped researchgate.net |
| Key Structural Elements | Catalytic dyad (Asp-31, His-85), Tyrosines (Tyr-30, Tyr-50), His-110, Asn-131, bound water molecules. pnas.orgnih.govebi.ac.uknih.govpnas.orgnih.govcapes.gov.brrcsb.orgresearchgate.net |
Enzyme Kinetics and Substrate Specificity
This compound dehydratase catalyzes the removal of water from its substrates via an α-proton abstraction mechanism pnas.orgnih.gov. The enzyme's catalytic efficiency is significantly higher than the non-enzyme-catalyzed dehydration of this compound, which is nearly a billion-fold slower at pH 7.0 and 25 °C acs.org.
Studies on the kinetic parameters of this compound dehydratase from Pyricularia oryzae (rice blast fungus) have provided insights into its activity with its physiological substrates, this compound and vermelone (B1206922), as well as an alternate substrate, 2,3-dihydro-2,5-dihydroxy-4H-benzopyran-4-one (DDBO) uniprot.orgacs.org. The enzyme exhibits comparable affinity for this compound and vermelone acs.orgtandfonline.com.
| Substrate | Km (µM) |
|---|---|
| This compound | 33 uniprot.org |
| Vermelone | 31 uniprot.org |
| 2,3-dihydro-2,5-dihydroxy-4H-benzopyran-4-one (DDBO) | 15 uniprot.org |
Kinetic isotope effects with deuterated this compound suggest that steps following the dehydration partially limit the catalytic turnover rate (kcat) nih.gov. The kcat/Km value for this compound shows a pKa of 7.9, similar to the ionization pKa of the substrate's C6 phenolic hydroxyl group, indicating that the anionic form of this compound does not bind effectively to the enzyme nih.gov.
Site-directed mutagenesis studies have identified key active-site residues important for catalysis and substrate binding, including Asn131, Asp31, His85, His110, Ser129, Tyr30, and Tyr50 nih.govacs.org. His85 is particularly crucial, appearing to function as both a general base and a general acid in a syn elimination mechanism nih.govacs.org. Tyr30 and Tyr50 are implicated in binding and activating a water molecule that hydrogen bonds to the substrate's carbonyl group, lowering the pKa of the proton targeted for abstraction by His85 pnas.orgnih.gov. Ser129 is positioned to form a hydrogen bond with the C6 hydroxyl of this compound, contributing to substrate recognition acs.org.
The enzyme's ability to dehydrate alternate substrates like DDBO has also been investigated. DDBO is a synthetic, non-physiological substrate that is fully dehydrated by this compound dehydratase acs.org. Theoretical calculations suggest that distortions in the substrate ring system required for efficient catalysis via an E1cb-like, syn-elimination mechanism are more readily achieved in DDBO compared to this compound and vermelone researchgate.net.
Enzyme Engineering and Rational Design Studies
The structural characteristics of this compound dehydratase have made it a subject for enzyme engineering and rational design studies, particularly in the context of creating novel biocatalysts pnas.orgcapes.gov.br.
Re-engineering of Homologous Protein Scaffolds for this compound Dehydratase Activity
A notable example of rational design involves the re-engineering of nuclear transport factor 2 (NTF2), a structurally homologous protein scaffold, to exhibit this compound dehydratase-like activity pnas.orgcapes.gov.brgoogle.com. Despite having structural similarities, NTF2 naturally lacks catalytic function pnas.org.
Researchers introduced four key catalytic residues from this compound dehydratase into the NTF2 scaffold to create a this compound dehydratase-like active site pnas.orgcapes.gov.br. Additionally, a C-terminal helix present in this compound dehydratase but absent in NTF2 was added, as it is thought to be important for excluding water from the active site pnas.org.
The engineered NTF2 protein demonstrated catalytic activity, albeit at a lower level compared to the wild-type this compound dehydratase pnas.orgcapes.gov.br. Minimal kcat and Km values of 0.125 min-1 and 800 µM, respectively, were observed with a this compound analogue, 2,3-dihydro-2,5-dihydroxy-4H-benzopyran-4-one (DDBO) pnas.orgcapes.gov.br. This represented at least a 150-fold improvement in activity over the background rate of substrate dehydration by the parent NTF2 protein pnas.orgcapes.gov.brnih.gov.
Genetic and Molecular Regulation of Scytalone Biosynthesis
Identification and Characterization of Scytalone Biosynthetic Genes
The pathway to this compound involves several enzymatic steps, each catalyzed by a protein encoded by a specific gene. Researchers have identified and characterized these genes in various fungal species, revealing a conserved functional core for this compound production.
The initial step in DHN-melanin biosynthesis, leading to the formation of the precursor for this compound, is catalyzed by a type I polyketide synthase (PKS). These enzymes utilize acetate (B1210297) units to build a pentaketide (B10854585) intermediate. oup.commeddocsonline.org
PKS1 : This gene has been identified in several fungi, including Bipolaris oryzae and Colletotrichum lagenarium. oup.comnih.govnih.gov In B. oryzae, targeted disruption of PKS1 confirmed its essential role in melanin (B1238610) biosynthesis. nih.gov Sequence analysis of PKS1 from C. lagenarium revealed a polypeptide of 2187 amino acids with conserved domains for β-ketoacyl synthase, acetyl/malonyl transferase, and acyl carrier protein, characteristic of polyketide synthases. nih.gov
alb1 : In Aspergillus fumigatus, the alb1 gene (also known as pksP) encodes the PKS responsible for the synthesis of the heptaketide precursor YWA1, which is subsequently converted to 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN), the direct precursor of this compound. aber.ac.ukfrontiersin.org Disruption of alb1 leads to an albino phenotype, highlighting its critical role in pigmentation. aber.ac.uk
| Gene | Fungus | Function | Reference |
|---|---|---|---|
| PKS1 | Bipolaris oryzae | Catalyzes the initial polyketide synthesis for melanin production. | oup.comnih.gov |
| PKS1 | Colletotrichum lagenarium | Encodes a polyketide synthase essential for melanin biosynthesis. | nih.gov |
| alb1 (pksP) | Aspergillus fumigatus | Synthesizes the heptaketide precursor YWA1 for the DHN-melanin pathway. | aber.ac.ukfrontiersin.org |
Following the formation of 1,3,6,8-tetrahydroxynaphthalene (T4HN), a reduction step is required to produce this compound. This reaction is catalyzed by hydroxynaphthalene (HN) reductases.
arp2 : Identified in Aspergillus fumigatus, the arp2 gene encodes a 1,3,6,8-THN reductase. aber.ac.ukresearchgate.net The disruption of arp2 leads to the accumulation of flaviolin, a shunt product of T4HN, confirming its role in the reduction of T4HN to this compound. aber.ac.uk
BcBRN1 and BcBRN2 : In Botrytis cinerea, two homologous genes, BcBRN1 and BcBRN2, encode T4HN reductases that convert T4HN to this compound. asm.orgasm.org These enzymes are also responsible for a later reduction step in the pathway, converting 1,3,8-trihydroxynaphthalene (B1218226) (T3HN) to vermelone (B1206922). asm.org Research has shown that these enzymes are localized in endosomes and are trafficked to the cell surface. nih.gov Tricyclazole, a known inhibitor of HN reductases, effectively blocks this step. nih.govnih.gov In Magnaporthe grisea, the presence of a second naphthol reductase was discovered, which is now designated as tetrahydroxynaphthalene reductase, showcasing that multiple enzymes can catalyze this step. researchgate.netsemanticscholar.org
| Gene | Fungus | Function | Reference |
|---|---|---|---|
| arp2 | Aspergillus fumigatus | Reduces 1,3,6,8-tetrahydroxynaphthalene (T4HN) to this compound. | aber.ac.ukresearchgate.net |
| BcBRN1 | Botrytis cinerea | Reductase involved in converting T4HN to this compound and T3HN to vermelone. | asm.orgasm.org |
| BcBRN2 | Botrytis cinerea | Reductase involved in converting T4HN to this compound and T3HN to vermelone. | asm.orgasm.org |
This compound itself undergoes a dehydration reaction to form 1,3,8-trihydroxynaphthalene (T3HN). This crucial step is catalyzed by this compound dehydratases.
SCD1 : The gene encoding this compound dehydratase, often designated as SCD1, has been cloned and characterized in fungi like Colletotrichum lagenarium and Bipolaris oryzae. nih.gov In C. lagenarium, the SCD1 gene contains a single open reading frame of 188 codons. nih.gov In Sclerotinia sclerotiorum, disruption of SCD1 resulted in impaired sclerotial development and increased sensitivity to UV light. nih.gov
arp1 : In Aspergillus fumigatus, the gene arp1 encodes the this compound dehydratase. aber.ac.uk Deletion of arp1 results in the accumulation of this compound, confirming its function in the pathway. aber.ac.uk
brm1 : In Alternaria alternata, the this compound dehydratase is encoded by the brm1 gene. asm.orgfrontiersin.org This gene is essential for melanin synthesis and also participates in a second dehydration step later in the pathway, converting vermelone to 1,8-dihydroxynaphthalene (DHN). frontiersin.org Deletion of brm1 in A. alternata leads to a brownish phenotype due to reduced melanin production and also affects the production of other secondary metabolites like altertoxin. asm.orgresearchgate.net
| Gene | Fungus | Function | Reference |
|---|---|---|---|
| SCD1 | Colletotrichum lagenarium | Catalyzes the dehydration of this compound to 1,3,8-trihydroxynaphthalene. | nih.gov |
| SCD1 | Sclerotinia sclerotiorum | Essential for melanin production, sclerotial development, and UV resistance. | nih.gov |
| arp1 | Aspergillus fumigatus | Encodes this compound dehydratase. | aber.ac.uk |
| brm1 | Alternaria alternata | Catalyzes two dehydration steps: this compound to T3HN and vermelone to DHN. | asm.orgfrontiersin.org |
Organization of Biosynthetic Genes in Clusters
In many fungi, the genes required for the biosynthesis of secondary metabolites, including DHN-melanin, are not randomly scattered throughout the genome. Instead, they are often physically linked in biosynthetic gene clusters (BGCs).
The organization of DHN-melanin gene clusters varies among fungal species, showing different degrees of gene clustering and synteny (conservation of gene order).
Clustered Organization : In Aspergillus fumigatus, six genes involved in conidial pigment biosynthesis, including alb1, arp1, and arp2, form a 19-kb gene cluster. aber.ac.uk This clustering is thought to facilitate the co-regulation of these genes. A similar clustered organization is found in other Aspergillus species. nih.gov
Partial or Dispersed Organization : In contrast, the arrangement in other fungi is less consolidated. In Alternaria alternata, only three genes (ALM, BRM1, and BRM2) are located together in a 30-kb region, while other melanin-related genes are located elsewhere in the genome. asm.orgnih.gov Similarly, in Botrytis cinerea, the DHN-melanin genes are found in different locations. For instance, the PKS-encoding gene Bcpks12 and a transcription factor gene Bcsmr1 form a small cluster, while other genes like the this compound dehydratase (Bcscd1) and reductases (Bcbrn1, Bcbrn2) form another cluster. asm.org In Colletotrichum lagenarium, the genes are reported to be dispersed throughout the genome. aber.ac.uk This variability in gene organization suggests different evolutionary paths for the regulation of melanin biosynthesis across fungal lineages. asm.org
Transcriptional Regulation of this compound Pathway Enzymes
The expression of the this compound biosynthetic genes is tightly controlled at the transcriptional level, ensuring that melanin production occurs at the appropriate time and place, such as during spore or appressoria formation. nih.govnih.gov This regulation is mediated by transcription factors (TFs) that bind to specific DNA sequences in the promoter regions of the biosynthetic genes.
Several transcription factors have been implicated in regulating the DHN-melanin pathway. For example, in Magnaporthe oryzae, the transcription factor Pig1 regulates melanin synthesis in the hyphae. nih.gov In Botrytis cinerea, the transcription factors SMR1, ZTF1, and ZTF2 are known to regulate genes in the DHN-melanin pathway. nih.gov The expression of these regulatory genes themselves can be influenced by developmental cues and environmental signals, such as nutrient availability and light. oup.comnih.gov For instance, in Bipolaris oryzae, the transcripts of PKS1, as well as the reductase (THR1) and dehydratase (SCD1) genes, were found to be enhanced by near-ultraviolet radiation. oup.com This complex regulatory network allows the fungus to fine-tune the production of this compound and, consequently, melanin in response to specific physiological and environmental conditions. nih.govfrontiersin.org
Post-Transcriptional and Post-Translational Regulation
While transcriptional control by factors like PfmaH and PfmaF is a primary mechanism for regulating this compound biosynthesis, post-transcriptional and post-translational modifications provide additional layers of control, allowing for more rapid and fine-tuned responses. nih.govnih.gov
Post-transcriptional regulation can influence the stability, processing, and translation of messenger RNA (mRNA) transcripts for biosynthetic enzymes. frontiersin.orgmdpi.com Mechanisms such as alternative splicing could potentially generate different enzyme isoforms from a single gene, although specific instances in the this compound pathway are not well-documented. The stability of mRNA transcripts is another critical control point; rapid degradation of transcripts for pathway enzymes would quickly shut down biosynthesis in response to changing cellular needs. researchgate.net
Post-translational regulation involves the modification of enzymes after they have been synthesized. These modifications can alter an enzyme's activity, stability, or localization within the cell. nih.govduke.edu In fungal secondary metabolism, common post-translational modifications include phosphorylation and acetylation, often targeting histones to regulate gene accessibility (epigenetics) but also directly modifying metabolic enzymes. mdpi.comconsensus.app For example, the activity of key enzymes in the this compound pathway could be modulated by phosphorylation cascades linked to environmental sensing pathways. nih.gov This allows the cell to quickly toggle the pathway on or off without needing to synthesize or degrade the enzymes entirely. While specific examples directly pertaining to this compound biosynthetic enzymes are still emerging, the regulation of other complex metabolic pathways in fungi strongly suggests that such mechanisms are also at play in controlling DHN melanin production. nih.gov
Biological Roles and Functional Implications of Scytalone and Its Pathway
Contribution to Fungal Melanin (B1238610) Production
Scytalone is an essential precursor in the synthesis of DHN-melanin, a dark brown or black pigment found in the cell walls of many fungal species. The production of this melanin is a multi-step process that begins with the cyclization of acetyl-CoA and malonyl-CoA by a polyketide synthase. This initial step forms 1,3,6,8-tetrahydroxynaphthalene (B103748) (1,3,6,8-THN) nih.gov. Following its formation, a series of reduction and dehydration reactions convert 1,3,6,8-THN into this compound nih.gov.
The significance of this compound as an intermediate is underscored by studies of fungal mutants. In research on Verticillium dahliae, mutants unable to produce melanin were categorized into different groups based on the specific blockage in the biosynthetic pathway. Some of these mutants were found to accumulate this compound, which could then be converted to melanin by other melanin-deficient mutants, confirming its role as a key intermediate nih.gov. Similarly, disrupting the gene for this compound dehydratase, the enzyme that converts this compound to 1,3,8-trihydroxynaphthalene (B1218226), leads to the accumulation of this compound and a failure to produce DHN-melanin in fungi such as Bipolaris oryzae and Cochliobolus heterostrophus nih.gov.
The conversion of this compound to the final DHN-melanin polymer involves several subsequent enzymatic steps, including dehydration and reduction reactions nih.govnih.gov. The final polymerization of DHN monomers results in the melanin that is integrated into the fungal cell wall, providing structural integrity and various protective benefits nih.gov. The widespread presence of the this compound-dependent melanin pathway across a range of fungal species, including Thielaviopsis basicola, Drechslera sorokiniana, and various species of Alternaria and Curvularia, highlights its fundamental importance in fungal biology nih.gov.
Table 1: Key Intermediates and Enzymes in the DHN-Melanin Pathway Leading from this compound
| Intermediate/Enzyme | Role in the Pathway |
|---|---|
| This compound | A key intermediate that is dehydrated in the next step of the pathway. |
| This compound Dehydratase | The enzyme that catalyzes the dehydration of this compound to 1,3,8-trihydroxynaphthalene. |
| 1,3,8-Trihydroxynaphthalene | An intermediate formed from the dehydration of this compound. |
| Vermelone (B1206922) | An intermediate formed from the reduction of 1,3,8-trihydroxynaphthalene. |
| 1,8-Dihydroxynaphthalene (DHN) | The final monomer that is polymerized to form DHN-melanin. |
Role in Environmental Adaptation and Stress Response in Fungi
The production of DHN-melanin, for which this compound is a critical building block, is a key strategy for fungal adaptation to various environmental stresses. This pigment acts as a protective shield, enhancing the fungus's ability to survive in challenging conditions.
Fungal melanin provides significant protection against the damaging effects of ultraviolet (UV) radiation nih.govnih.govoup.com. The highly conjugated nature of the melanin polymer allows it to efficiently absorb UV photons and dissipate the energy as heat, thereby preventing DNA damage and other cellular injuries mdpi.com. The production of melanin, and consequently the flux through the this compound pathway, can be influenced by environmental cues such as light. For instance, transcripts of the this compound dehydratase gene in Bipolaris oryzae are specifically enhanced by near-ultraviolet radiation, suggesting a responsive mechanism to increase UV protection nih.gov. In Ascochyta rabiei, a polyketide synthase involved in the DHN-melanin pathway was shown to be crucial for protection against UV radiation nih.gov. Studies on melanin-deficient mutants of Sporothrix schenckii demonstrated that melanized cells were less susceptible to killing by UV light compared to their non-melanized counterparts researchgate.net.
The DHN-melanin pathway also plays a role in protecting fungi from oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism to detoxify these harmful molecules nih.govfrontiersin.orgplos.org. Melanin can act as a scavenger of free radicals, thereby neutralizing their damaging effects nih.gov. The synthesis of melanin itself is often linked to the broader oxidative stress response in fungi. In some fungi, exposure to oxidative stress can trigger the upregulation of genes involved in the DHN-melanin pathway nih.gov. This suggests that the production of melanin via the this compound intermediate is an adaptive response to mitigate oxidative damage. In Monilinia species, a close relationship has been observed between the synthesis of melanin-like pigments and the activation of stress-related genes researchgate.net.
The presence of melanin in the fungal cell wall contributes to the organism's ability to withstand a range of environmental extremes, including high temperatures and desiccation nih.govnih.gov. Melanin can act as a thermal buffer by absorbing and scattering heat, which helps to maintain intracellular temperature and prevent the denaturation of essential proteins and nucleic acids at high temperatures mdpi.com. Melanized fungi have been found to survive in environments with extreme temperatures, such as in dishwashers and contaminated nuclear reactors nih.gov. While direct studies on the role of this compound in desiccation tolerance are limited, the established function of melanin in protecting against dehydration suggests that the pathway is important for survival in arid conditions oup.commdpi.com. The resilience of melanized fungi in diverse and extreme environments underscores the importance of the this compound-dependent melanin pathway for fungal survival and dispersal mdpi.comescholarship.orgnih.govmdpi.com.
Table 2: Role of the this compound-Derived Melanin in Fungal Stress Response
| Stress Factor | Protective Mechanism of Melanin |
|---|---|
| UV Radiation | Absorption and scattering of UV photons to prevent cellular damage. |
| Oxidative Stress | Scavenging of reactive oxygen species (ROS) to reduce oxidative damage. |
| High Temperatures | Acts as a thermal buffer, absorbing and scattering heat to maintain intracellular temperature. |
| Desiccation | Contributes to the cell wall's ability to resist water loss. |
Involvement in Fungal Virulence and Pathogenesis
In many pathogenic fungi, the DHN-melanin pathway is a key determinant of virulence nih.govebi.ac.uk. The melanin produced from this compound and other intermediates is often essential for the successful infection of host organisms.
A critical step in the infection process for many plant pathogenic fungi is the formation of a specialized infection structure called an appressorium. This structure generates immense turgor pressure to mechanically breach the host cuticle. The integrity and function of the appressorium are heavily dependent on a melanized cell wall nih.gov.
Melanin, synthesized via the this compound pathway, is deposited in the appressorial wall, making it impermeable to solutes. This impermeability allows for the buildup of high concentrations of osmolytes, such as glycerol, within the appressorium, leading to the generation of enormous turgor pressure. This pressure provides the physical force necessary for the penetration peg to emerge from the appressorium and puncture the host's surface nih.gov.
Studies on fungi like Magnaporthe grisea and Colletotrichum lagenarium have shown that mutants unable to produce melanin due to defects in the DHN pathway, including the steps involving this compound, form non-melanized appressoria that are unable to penetrate the host tissue, rendering the fungus non-pathogenic nih.gov. This directly links the this compound pathway to the mechanical processes of host invasion and highlights its critical role in fungal pathogenesis.
Contribution to Fungal Survival within Host Environments
This compound, as a key intermediate in the 1,8-dihydroxynaphthalene (DHN)-melanin biosynthesis pathway, plays a crucial role in the survival and virulence of many pathogenic fungi within their host environments. The end-product of this pathway, melanin, is a resilient biopigment that provides protection and facilitates host invasion. nih.gov In plant-pathogenic fungi such as Magnaporthe oryzae and Colletotrichum species, the melanization of a specialized infection structure called the appressorium is a critical determinant of pathogenicity. semanticscholar.orgnih.gov This melanin layer, derived from the polymerization of this compound-downstream products, is essential for the appressorium to accumulate the high turgor pressure required to physically breach the host's epidermis. semanticscholar.orgnih.gov
Subcellular Compartmentalization of this compound Metabolism
Fungi have evolved a sophisticated system of subcellular compartmentalization for the DHN-melanin pathway. This spatial separation of enzymatic reactions serves to increase efficiency and, critically, to protect the fungus from the toxic effects of metabolic intermediates like this compound. asm.orgnih.gov
Research in the gray mold pathogen Botrytis cinerea has revealed a distinct, multi-organelle localization pattern for the enzymes involved in this compound metabolism. asm.orgasm.org The process is partitioned into intracellular and extracellular stages. asm.orgnih.gov
The initial enzymes of the pathway, the polyketide synthases (BcPKS12/13) and the hydrolase (BcYGH1), are located in peroxisomes. nih.govasm.orgnih.gov The subsequent enzymes, 1,3,6,8-tetrahydroxynaphthalene (T4HN) reductases (BcBRN1/2) responsible for synthesizing this compound, are localized within endosomes. asm.orgasm.orgnih.gov These endosomes are then trafficked to the cell surface. nih.govasm.org This trafficking mechanism is a critical step, moving the potentially toxic this compound towards the exterior of the cell. asm.org
Finally, the enzyme that catalyzes the next step, this compound dehydratase (BcSCD1), which converts this compound to 1,3,8-trihydroxynaphthalene (T3HN), is found accumulated in the cell wall. nih.govasm.orgnih.gov This spatial arrangement ensures that this compound is produced in vesicles and then externalized for subsequent conversion, effectively preventing its accumulation within the cytoplasm. asm.orgasm.org This principle of compartmentalization, with early pathway steps occurring in endosomes and later steps in the cell wall, has also been observed in other fungi like Aspergillus fumigatus, suggesting it is a conserved strategy. nih.govnih.gov
| Enzyme | Function | Subcellular Location | Reference |
|---|---|---|---|
| BcPKS12 / BcPKS13 | Polyketide Synthase (Initial steps) | Peroxisomes | nih.govasm.orgnih.gov |
| BcYGH1 | Hydrolase (Initial steps) | Peroxisomes | nih.govasm.orgnih.gov |
| BcBRN1 / BcBRN2 | Reductase (Synthesizes this compound) | Endosomes | asm.orgasm.orgnih.gov |
| BcSCD1 | This compound Dehydratase (Converts this compound) | Cell Wall | nih.govasm.orgnih.gov |
The elaborate compartmentalization of the this compound pathway is necessary because excessive accumulation of this compound is toxic and self-inhibitory to the fungus. asm.orgmdpi.com Studies on mutants of Botrytis cinerea that lack a functional this compound dehydratase enzyme (Δbcscd1 mutants) provide clear evidence of this toxicity. nih.govasm.org These mutants are unable to process this compound, leading to its accumulation in the culture filtrate. nih.govnih.gov
This buildup of this compound has significant detrimental effects on fungal development. Specifically, it leads to repressed germination of sclerotia (hardened survival structures) and a reduction in sporulation. nih.govasm.orgnih.gov Direct application of this compound in laboratory assays has been shown to suppress spore germination and the elongation of germ tubes. nih.gov Therefore, the trafficking and spatial separation of enzymes described previously is a crucial self-defense strategy, allowing the fungus to safely manage the production of this toxic but essential intermediate and "avert self-poisoning" during the synthesis of melanin. asm.orgnih.gov
Interplay with Fungal Development and Morphology
The this compound pathway is intrinsically linked to the development and morphology of various fungal structures, primarily through the deposition of its final product, melanin. The role of melanin in the formation and function of the appressorium in plant pathogens is a prime example. semanticscholar.orgnih.gov In fungi like Colletotrichum lagenarium and Venturia inaequalis, proper melanization of the appressorium is essential for its function in host penetration. scispace.comapsnet.org
The pathway's activity can be developmentally regulated and specific to certain structures. In Verticillium dahliae, for instance, the production of this compound and its subsequent conversion to melanin occurs specifically in microsclerotia, but not in the fungus's hyphae or conidia. nih.gov This indicates a targeted role for the pathway in the development of these durable, melanized survival structures. nih.gov
Research Methodologies and Analytical Approaches for Scytalone Studies
Genetic Manipulation Techniques
Genetic manipulation is a cornerstone in elucidating the in vivo function of genes involved in scytalone metabolism. By altering the genetic makeup of an organism, researchers can observe the resulting phenotypic changes and infer gene function.
Targeted gene disruption is a powerful technique used to investigate the function of a specific gene by knocking it out. In the context of this compound research, this has been instrumental in confirming the role of this compound dehydratase in the 1,8-dihydroxynaphthalene (DHN)-melanin biosynthesis pathway.
A notable example is the targeted disruption of the this compound dehydratase gene (SCD) in the fungal pathogen Ascochyta lentis. In this organism, two homologous genes, AlSCD1 and AlSCD2, were identified. opentrons.com Phylogenetic analysis indicated that AlSCD1 was more closely related to previously characterized fungal SCDs, making it the primary target for disruption. opentrons.com
The process of gene disruption was achieved using Agrobacterium tumefaciens-mediated transformation (ATMT), a common method for introducing genetic material into fungi. opentrons.comberthold.com A gene replacement vector, pTAR-hyg-SCD1, was constructed to replace the endogenous AlSCD1 gene with a hygromycin B resistance cassette. opentrons.com The successful disruption of AlSCD1 resulted in transformants that exhibited a light brown or brownish-pink coloration, a stark contrast to the dark brown pycnidia of the wild-type strain. opentrons.com This color change indicated an alteration in DHN-melanin production and the accumulation of intermediate products, likely this compound and/or vermelone (B1206922). opentrons.com Interestingly, the disruption of the AlSCD1 gene did not affect the virulence of A. lentis on susceptible and resistant lentil varieties, suggesting that DHN-melanin is not a primary factor in the pathogenicity of this specific fungus. opentrons.com
| Strain | Genotype | Phenotype | Implication |
| A. lentis Wild Type | AlSCD1 | Dark brown pycnidia | Normal DHN-melanin production |
| A. lentis scd1::hyg | AlSCD1 disrupted | Light brown/brownish-pink pycnidia | Altered DHN-melanin production, accumulation of intermediates |
This table summarizes the outcomes of targeted gene disruption of the this compound dehydratase gene in Ascochyta lentis.
Overexpression systems are utilized to produce large quantities of a specific protein, which is invaluable for biochemical characterization. In the study of this compound dehydratase, an overexpression system was constructed to investigate a variant of the enzyme found in strains of the rice blast fungus, Pyricularia oryzae, that were resistant to the fungicide carpropamid (B13017). nih.gov This resistance was traced to a single point mutation resulting in a Val75Met change in the this compound dehydratase enzyme. nih.govnih.gov By overexpressing both the wild-type and the variant enzyme, researchers were able to produce sufficient quantities for detailed kinetic and inhibition studies. nih.gov
Reporter gene assays are a versatile tool for studying the regulation of gene expression. youtube.com In this method, the promoter region of a gene of interest is fused to a reporter gene that encodes an easily detectable protein, such as luciferase or β-galactosidase. promega.com The expression of the reporter gene is then used as a proxy for the activity of the promoter. While specific examples in the direct study of this compound are not prevalent in the provided literature, this technique could be applied to investigate the transcriptional regulation of the this compound dehydratase gene. For instance, the promoter of the SCD1 gene could be linked to a luciferase reporter gene to identify factors or conditions that activate or suppress its expression.
Biochemical and Enzymatic Assays
Biochemical and enzymatic assays are fundamental for characterizing the activity and properties of enzymes involved in this compound metabolism.
The activity of this compound dehydratase is typically measured in vitro by monitoring the conversion of its substrate, this compound, to its product, 1,3,8-trihydroxynaphthalene (B1218226) (T3HN). nih.gov The reaction can be initiated by adding a crude cell-free extract or a purified enzyme to a solution containing this compound. nih.gov The product formation can then be monitored over time using various analytical techniques, such as thin-layer chromatography (TLC) or spectrophotometry. promega.com For example, the appearance of a new spot corresponding to T3HN on a TLC plate provides qualitative evidence of enzyme activity. nih.gov For quantitative measurements, fluorescence-based assays can be employed, offering high sensitivity and the ability to continuously monitor reaction kinetics. researchgate.net
The kinetic characterization of this compound dehydratase provides crucial information about its catalytic efficiency and its interaction with substrates and inhibitors. Standard Michaelis-Menten kinetics are often employed to determine key parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). bmglabtech.com
In the study of the carpropamid-resistant Val75Met variant of this compound dehydratase from P. oryzae, kinetic analysis revealed that the variant enzyme retained a significant level of enzymatic activity compared to the wild-type. nih.gov However, the inhibition of the variant enzyme by carpropamid was reduced by more than 200-fold. nih.gov This detailed kinetic characterization provided a molecular basis for the observed fungicide resistance. Further insights into the catalytic mechanism have been suggested through kinetic studies using isotopically labeled this compound.
| Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Inhibition by Carpropamid |
| Wild-Type this compound Dehydratase | Data not specified | Data not specified | Data not specified | High |
| Val75Met Variant | Data not specified | Data not specified | Data not specified | >200-fold reduced |
This table illustrates the comparative kinetic properties of wild-type and a variant this compound dehydratase, highlighting the impact of the Val75Met mutation on fungicide inhibition.
Structural Analysis Techniques
Structural analysis techniques provide a three-dimensional view of this compound dehydratase, offering profound insights into its catalytic mechanism and its interactions with inhibitors. X-ray crystallography has been the primary method used to determine the structure of this enzyme.
The crystal structure of this compound dehydratase from Pyricularia oryzae has been solved, revealing a trimeric enzyme with each subunit consisting of 129 amino acid residues. High-resolution structures of the enzyme complexed with various inhibitors, including the tight-binding inhibitor carpropamid, have also been determined. These studies, conducted at resolutions as high as 1.5 to 2.2 Å, have elucidated the key interactions between the enzyme and its inhibitors.
Spectroscopic and Chromatographic Methods for Metabolite Analysis
The detection and quantification of this compound and other intermediates in the melanin (B1238610) biosynthesis pathway are essential for studying the pathway's flux and regulation. A variety of spectroscopic and chromatographic techniques are employed for this purpose, each offering distinct advantages in terms of sensitivity, specificity, and throughput.
Thin-layer chromatography (TLC) provides a rapid and simple method for the qualitative analysis of this compound and other pathway intermediates. It is often used for initial screening of fungal extracts and for monitoring the progress of enzymatic reactions.
High-performance liquid chromatography (HPLC) is a more robust and quantitative technique for the analysis of this compound. basicmedicalkey.com Reversed-phase HPLC, often coupled with a diode-array detector (DAD), allows for the separation and quantification of this compound based on its retention time and UV-visible absorption spectrum. chromatographyonline.com The retention time of this compound is influenced by the composition of the mobile phase, with a higher proportion of organic solvent typically leading to shorter retention times. basicmedicalkey.comnih.gov
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer the highest sensitivity and specificity for the detection and quantification of this compound and its precursors and products. nih.govresearchgate.net These methods are capable of detecting trace amounts of metabolites in complex biological matrices. A sensitive multi-reaction monitoring (MRM) method has been developed for the absolute quantification of this compound using a UPLC-QTrap system. nih.gov This targeted approach provides excellent accuracy and precision for quantitative studies. rsc.org
| Parameter | Value/Setting |
|---|---|
| Precursor Ion (m/z) | 193.0491 [M-H]- |
| Product Ion (m/z) (Quantifier) | 151.0382 |
| Declustering Potential (DP) | -30 V |
| Collision Energy (CE) | -30 eV |
Table based on data for LC-MS/MS analysis of this compound. nih.govnih.gov
Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of isolated metabolites. While not typically used for routine quantification due to its lower sensitivity compared to MS, NMR provides unambiguous identification of compounds by analyzing the magnetic properties of their atomic nuclei.
Omics-Based Approaches
The advent of "omics" technologies has revolutionized the study of biological systems by enabling the large-scale analysis of genes (transcriptomics) and proteins (proteomics). These approaches provide a global view of the cellular processes involved in this compound metabolism and its regulation.
Transcriptomics allows for the comprehensive analysis of gene expression patterns in response to various stimuli or at different developmental stages. RNA sequencing (RNA-seq) is a high-throughput method that provides a quantitative readout of the entire transcriptome. mdpi.comnih.gov In the context of this compound, RNA-seq can be used to identify genes that are differentially expressed during melanin production, including those encoding the enzymes of the DHN-melanin pathway. mdpi.comnih.gov
For example, transcriptomic analyses of fungi have revealed the upregulation of genes encoding polyketide synthases (PKS), this compound dehydratase (SCD1), and other pathway enzymes during melanogenesis. nih.govresearchgate.net These studies have also identified transcription factors that regulate the expression of these genes. nih.gov
Quantitative real-time reverse transcription PCR (qRT-PCR) is a targeted approach used to validate the expression levels of specific genes identified through RNA-seq or other discovery methods. mdpi.commdpi.com By designing primers specific to the genes of interest, researchers can accurately quantify their mRNA levels under different experimental conditions. nih.govresearchgate.net This technique is crucial for confirming the involvement of specific genes in this compound biosynthesis and for studying their regulation in detail. mdpi.commdpi.com
Proteomics focuses on the large-scale study of proteins, including their identification, quantification, and post-translational modifications. In the study of this compound, proteomics can be used to identify the enzymes involved in its biosynthesis and to determine their subcellular localization. proteininformationresource.orgmdpi.com
Mass spectrometry-based proteomics is a common approach for identifying the proteins present in a complex sample. mdpi.com By analyzing the proteome of a this compound-producing fungus, researchers can identify the enzymes of the DHN-melanin pathway. Furthermore, quantitative proteomic techniques can be used to compare protein abundance under different conditions, providing insights into the regulation of the pathway at the protein level. mdpi.com
A key aspect of understanding the melanin biosynthesis pathway is determining the subcellular localization of its enzymes. nih.govresearchgate.net47.251.13 This can be achieved by fusing the enzymes with fluorescent proteins (e.g., GFP) and observing their localization within the cell using fluorescence microscopy. nih.govresearchgate.net Such studies have revealed that the enzymes involved in the early stages of melanin biosynthesis may be localized to peroxisomes, while later enzymes, including this compound dehydratase, are found in endosomes and are eventually secreted to the cell wall. nih.gov This compartmentalization is thought to be a mechanism to protect the cell from potentially toxic intermediates of the pathway. nih.gov
Biotechnological and Applied Research Directions
Metabolic Engineering for Modulating DHN Melanin (B1238610) Biosynthesis
Metabolic engineering offers powerful strategies for manipulating the 1,8-dihydroxynaphthalene (DHN) melanin biosynthetic pathway to control the production of scytalone and subsequent melanin. These approaches are crucial for both fundamental research into fungal pathogenicity and for potential biotechnological applications. By precisely modifying the genetic and regulatory elements of the pathway, researchers can modulate the flow of metabolites and enhance or decrease the production of specific compounds.
Optimizing the metabolic flux through the DHN melanin pathway is a key objective for researchers studying the roles of this compound and other intermediates. researchgate.net This often involves the strategic overexpression of genes encoding bottleneck enzymes or the deletion of genes in competing metabolic pathways to channel precursors towards melanin synthesis. frontiersin.org For instance, promoter engineering has emerged as a powerful technique to fine-tune the transcription of biosynthetic genes. Replacing native promoters with strong, constitutively active or inducible promoters can significantly increase the expression of key enzymes, thereby boosting the production of pathway intermediates for characterization and study. nih.gov
Another critical aspect of pathway optimization is addressing the complex regulatory networks that govern secondary metabolism in fungi. semanticscholar.org Global regulators can influence the expression of entire biosynthetic gene clusters. Manipulating these regulators provides a method to modulate the DHN pathway as a whole. Furthermore, understanding the timing and spatial separation of intermediate synthesis, such as the differential production of DHN melanin in aerial hyphae versus other toxins in substrate hyphae, can inform strategies to isolate and study specific parts of the pathway. nih.gov By creating targeted gene knockouts, for example in the this compound dehydratase gene, researchers can induce the accumulation of specific intermediates like this compound, which can then be isolated and studied for its biological activities. nih.gov
Strategies to enhance metabolic flux for research are summarized below:
| Strategy | Description | Key Objective |
| Gene Overexpression | Increasing the expression of genes encoding rate-limiting enzymes in the DHN pathway. | Enhance production of specific intermediates. |
| Promoter Engineering | Replacing native gene promoters with stronger or inducible promoters to control enzyme expression levels. nih.gov | Fine-tune metabolic flow and increase product yield. |
| Deletion of Competing Pathways | Removing metabolic pathways that draw precursors away from DHN melanin synthesis. frontiersin.org | Increase the availability of precursors for the target pathway. |
| Manipulation of Regulators | Modifying global or pathway-specific regulatory factors to control the expression of the entire gene cluster. | Modulate the overall output of the biosynthetic pathway. |
| Targeted Gene Knockout | Disrupting genes downstream of a desired intermediate to cause its accumulation. nih.gov | Isolate and purify specific intermediates like this compound for functional analysis. |
This compound Dehydratase as a Target for Inhibitor Development
This compound dehydratase is a critical enzyme in the DHN melanin pathway, catalyzing two separate dehydration steps: the conversion of this compound to 1,3,8-trihydroxynaphthalene (B1218226) (T3HN) and the conversion of vermelone (B1206922) to 1,8-DHN. nih.gov Its essential role in producing the melanin polymer, which is a key virulence factor in many pathogenic fungi, makes it an attractive target for the development of novel fungicides.
The rational design of this compound dehydratase inhibitors has been significantly aided by the elucidation of the enzyme's crystal structure. This structural information has provided detailed insights into the active site, allowing for the development of potent and specific inhibitors. The proposed catalytic mechanism involves a catalytic dyad of Asp-31 and His-85, where His-85 acts as a general base to abstract a proton from the substrate.
Based on this structural and mechanistic understanding, various inhibitors have been designed. For example, carboxamide inhibitors featuring a phenoxypropyl group substituted on the nitrogen atom have shown potent inhibition of the enzyme. These compounds were specifically designed to fit within the active site and interact with key residues, leading to excellent control of rice blast disease in greenhouse and field trials.
Another approach has been the development of tight-binding inhibitors like carpropamid (B13017). Cryogenic X-ray crystal structure analysis of this compound dehydratase in complex with carpropamid has revealed the structural basis for its potent inhibition, providing a template for the design of next-generation fungicides. The inhibition kinetics of carpropamid isomers show that they act as competitive inhibitors, directly competing with the natural substrate, this compound, for binding to the active site.
The emergence of fungicide resistance is a significant challenge in agriculture. In the case of this compound dehydratase inhibitors, studies have identified specific genetic mutations that confer resistance in fungal populations. A notable example is the resistance to carpropamid observed in the rice blast fungus, Pyricularia oryzae.
Genetic analysis of resistant strains revealed a single point mutation in the this compound dehydratase gene, resulting in a valine to methionine substitution at position 75 (Val75Met). To understand the molecular basis of this resistance, the kinetic properties of the variant enzyme were characterized. The Val75Met variant was found to retain a significant level of its normal enzymatic activity, allowing the fungus to continue producing melanin. However, the mutation dramatically reduced the enzyme's sensitivity to carpropamid, with inhibition being more than 200-fold lower compared to the wild-type enzyme. This reduced binding affinity allows the fungus to survive and proliferate even in the presence of the fungicide.
The table below summarizes the kinetic impact of the Val75Met mutation on carpropamid isomer inhibition:
| Carpropamid Isomer | Inhibition Type | Wild-Type SDH Ki (nM) | Val75Met-SDH Ki (nM) | Fold Reduction in Inhibition |
| KTU3616A | Competitive | 11 | 740 | 67 |
| KTU3616B | Competitive | 0.10 | 23 | 230 |
| KTU3615A | Competitive | 24 | 2000 | 83 |
| KTU3615B | Competitive | >46 | 3500 | N/A |
Data adapted from studies on carpropamid inhibition kinetics.
Understanding these resistance mechanisms at a molecular level is crucial for developing strategies to overcome resistance and for designing new inhibitors that are effective against both wild-type and resistant fungal strains.
Synthetic Biology Applications in this compound Pathway Manipulation
Synthetic biology provides a powerful toolkit for the precise manipulation of metabolic pathways, including the DHN melanin pathway. nih.gov By combining principles from engineering and biology, researchers can design and construct novel biological components and systems to study and engineer the synthesis of this compound and other metabolites. researchgate.net
A key application of synthetic biology in this context is the construction of engineered microbial systems, often referred to as microbial cell factories, to study individual components of the this compound pathway. nih.govresearchgate.net This involves expressing the genes for pathway enzymes, such as polyketide synthases, reductases, and this compound dehydratase, in a heterologous host organism like Escherichia coli or Saccharomyces cerevisiae. These hosts have well-characterized genetic backgrounds and are amenable to genetic manipulation, making them ideal platforms for studying enzyme function. researchgate.net
By expressing a single enzyme or a subset of enzymes from the pathway in a microbial host, researchers can study their specific catalytic activities in a controlled environment, free from the complexity of the native fungal cell. nih.gov For example, expressing this compound dehydratase in E. coli allows for the production of large quantities of the purified enzyme for structural and kinetic studies. Furthermore, entire sections of the pathway can be reconstituted in a heterologous host to investigate the interactions between different enzymes and to identify potential metabolic bottlenecks. nih.gov
Modern synthetic biology tools, such as CRISPR/Cas9 gene editing, facilitate the rapid and precise integration of these pathway genes into the host genome. nih.gov This allows for the stable expression of the pathway components and the creation of robust microbial strains for consistent experimental results. These engineered systems are invaluable for:
Enzyme characterization: Determining the substrate specificity, catalytic mechanism, and kinetic parameters of individual enzymes.
Pathway elucidation: Confirming the function of genes and the order of steps in the biosynthetic pathway.
Bottleneck identification: Pinpointing rate-limiting steps in the pathway that can be targeted for optimization. nih.gov
Compound production: Engineering microbes to overproduce specific intermediates, like this compound, for further study or for use as chemical scaffolds.
Through the rational design and construction of these microbial systems, synthetic biology is accelerating our understanding of the DHN melanin pathway and opening up new possibilities for its biotechnological application.
Q & A
Q. What are the key structural characteristics of Scytalone that influence its role in melanin biosynthesis?
Methodological Answer: To determine structural characteristics, use techniques such as nuclear magnetic resonance (NMR) spectroscopy for bond configuration analysis and X-ray crystallography for 3D molecular geometry. Compare these findings with analogs like 1,3,8-trihydroxynaphthalene (THN) to identify functional groups critical for enzyme binding (e.g., the ketone group at position 2 in this compound) .
Q. How is this compound detected and quantified in fungal melanin biosynthesis pathways?
Methodological Answer: High-performance liquid chromatography (HPLC) paired with UV-Vis detection is standard for quantifying this compound in fungal extracts. For higher sensitivity, liquid chromatography-mass spectrometry (LC-MS) is recommended. Calibration curves using synthetic this compound standards are essential for validation.
Table 1: Analytical Methods for this compound Detection
| Method | LOD (ng/mL) | Advantages | Limitations |
|---|---|---|---|
| HPLC-UV | 10 | Cost-effective, reproducible | Lower sensitivity |
| LC-MS | 0.5 | High specificity, low LOD | Expensive instrumentation |
| TLC | 100 | Rapid screening | Semi-quantitative, low resolution |
Reference: Adapted from protocols in fungal melanin studies .
Q. What experimental models are suitable for studying this compound’s role in fungal pathogenicity?
Methodological Answer: Use gene knockout strains (e.g., scd1 mutants in Magnaporthe oryzae) to compare melanization and appressorium formation with wild-type strains. Quantify virulence via plant infection assays under controlled humidity and temperature .
Advanced Research Questions
Q. How do regulatory networks control this compound synthesis in response to environmental stressors?
Methodological Answer: Conduct transcriptomic analysis (RNA-seq) under stress conditions (e.g., oxidative stress, pH changes) to identify transcription factors (e.g Cmr1 in Cochliobolus heterostrophus) regulating SCD gene clusters. Validate via chromatin immunoprecipitation (ChIP-seq) and promoter-reporter assays .
Q. How can researchers resolve contradictory data on rate-limiting steps in this compound biosynthesis across fungal species?
Methodological Answer: Perform comparative enzyme kinetics using purified enzymes (e.g., THN reductase, this compound dehydratase) from divergent species. Use isotope tracing (¹⁴C-labeled THN) to track flux through the pathway. Statistical meta-analysis of published kinetic parameters can identify conserved bottlenecks .
Q. What strategies optimize heterologous expression of this compound biosynthetic genes for in vitro studies?
Methodological Answer: Clone SCD genes into yeast (e.g., Pichia pastoris) with codon optimization and inducible promoters. Monitor expression via Western blot and activity via enzymatic assays. Troubleshoot protein solubility using fusion tags (e.g., GST) .
Q. How do post-translational modifications of this compound-associated enzymes affect catalytic efficiency?
Methodological Answer: Employ phosphoproteomics and site-directed mutagenesis to identify critical modification sites (e.g., phosphorylation at Ser-152 in this compound dehydratase). Compare kinetic parameters (kcat, Km) of wild-type and mutant enzymes .
Data Analysis & Interpretation
Q. How should researchers address variability in this compound accumulation data across replicate experiments?
Methodological Answer: Apply mixed-effects models to account for batch variations. Normalize data using internal standards (e.g., deuterated this compound). Use ANOVA with post-hoc tests (Tukey’s HSD) to identify significant differences. Report confidence intervals and effect sizes .
Q. What bioinformatics tools are effective for predicting this compound-binding proteins in non-model fungi?
Methodological Answer: Use homology modeling (SWISS-MODEL) with templates from Aspergillus this compound dehydratase. Perform molecular docking (AutoDock Vina) to screen putative interactors. Validate via surface plasmon resonance (SPR) .
Experimental Design & Validation
Q. How to design a robust study linking this compound transport mechanisms to fungal virulence?
Methodological Answer: Combine transport inhibitor assays (e.g., ABC transporter blockers) with live-cell imaging of this compound localization in Botrytis cinerea. Correlate intracellular this compound levels with melanization rates and infection efficacy using linear regression models .
Q. What controls are essential when testing this compound inhibitors in antifungal assays?
Methodological Answer: Include (1) solvent controls (DMSO), (2) known melanin inhibitors (tricyclazole), and (3) non-targeting compounds. Verify inhibitor specificity via enzyme activity assays and cytotoxicity tests on human cell lines .
Literature Synthesis & Gaps
Q. How to systematically evaluate conflicting hypotheses about this compound’s antioxidant role in fungi?
Methodological Answer: Conduct a systematic review using PRISMA guidelines. Categorize studies by fungal species, experimental conditions, and antioxidant assays (e.g., DPPH scavenging). Use meta-regression to assess the influence of variables like pH or growth phase .
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
